N~1~-(tert-butyl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
Overview
Description
N~1~-(tert-butyl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide is a useful research compound. Its molecular formula is C21H28N2O4S2 and its molecular weight is 436.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.14904973 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Tetrahydroisoquinolines
The compound has been utilized as a synthetic equivalent in the development of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks. This process involves N-benzylation and the addition of arylmagnesium halide, followed by reduction and cyclization steps. Such frameworks are crucial in the synthesis of compounds with potential pharmacological activities (Harikrishna Kommidi, Sivaraman Balasubramaniam, & I. Aidhen, 2010).
Solid-Phase Synthesis of Peptide α-Carboxamides
Another significant application is in the solid-phase synthesis of peptide α-carboxamides, where the compound serves as a handle. This method allows for the efficient synthesis of peptide chains, crucial for developing therapeutic peptides and studying protein interactions (S. Gaehde & G. Matsueda, 2009).
Generation of Glycosyl Triflates
The compound also plays a role in the generation of glycosyl triflates from thioglycosides, a key step in the synthesis of glycosides. This method involves the use of a powerful, metal-free thiophile, demonstrating the compound's versatility in facilitating complex organic reactions (D. Crich & Mark Smith, 2000).
Synthesis of p-tert-Butylthiacalix[4]arenes
Additionally, the compound has been employed in the synthesis of p-tert-butylthiacalix[4]arenes by reacting p-tert-butylphenol with elemental sulfur. This synthesis highlights its utility in creating molecules with potential applications in materials science and catalysis (H. Kumagai et al., 1997).
Catalytic Aminohydroxylation and Aziridination
The compound has been identified as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins. This application is significant in the synthesis of nitrogen-containing organic compounds, which are prevalent in many pharmaceuticals and agrochemicals (A V Gontcharov, H Liu, & K B Sharpless, 1999).
Properties
IUPAC Name |
N-tert-butyl-2-(2-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-6-27-19-10-8-7-9-18(19)23(15-20(24)22-21(2,3)4)29(25,26)17-13-11-16(28-5)12-14-17/h7-14H,6,15H2,1-5H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRLJUDLCRLBIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC(C)(C)C)S(=O)(=O)C2=CC=C(C=C2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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